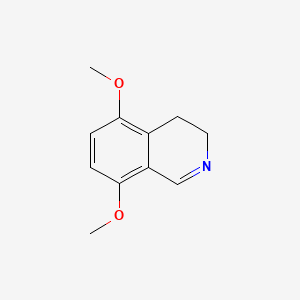

Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

Description

Significance of Dihydroisoquinoline Scaffolds in Organic and Medicinal Chemistry

The isoquinoline (B145761) core and its derivatives are considered "privileged structures" in medicinal chemistry, acting as foundational templates for drug discovery. nih.gov This significance is rooted in their presence in a vast number of naturally occurring alkaloids, many of which exhibit potent biological effects. researchgate.net The dihydroisoquinoline scaffold, in particular, is a key component of molecules with a wide array of pharmacological properties.

These properties include:

Anticancer nih.gov

Antiviral, including anti-HIV nih.govmdpi.com

Antimicrobial and antifungal nih.govmdpi.com

Anti-inflammatory nih.govresearchgate.net

Spasmolytic mdpi.com

Enzyme inhibition nih.gov

The versatility of the dihydroisoquinoline ring system stems from its amenability to chemical modification at various positions, allowing chemists to fine-tune the molecule's properties to achieve desired biological activities. researchgate.netrsc.org Classic synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions, along with modern, more environmentally friendly protocols, are continuously employed and developed to construct these valuable skeletons. nih.govorganic-chemistry.org The sustained interest in these compounds underscores their role as a challenging yet rewarding target in synthetic organic and medicinal chemistry. nih.gov

Overview of the Research Landscape for Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

The research landscape for the specific isomer Isoquinoline, 3,4-dihydro-5,8-dimethoxy- is more niche compared to its more extensively studied 6,7-dimethoxy substituted analog, which is a precursor to many well-known alkaloids. researchgate.netmdpi.com However, research into 5,8-disubstituted isoquinolines is present, often focusing on synthetic methodologies and the exploration of their potential biological activities.

A notable synthetic approach is the three-component cyclization of alkoxybenzenes (like 1,4-dimethoxybenzene) with an aldehyde and a nitrile, which provides a direct route to 1-substituted 5,8-dimethoxy-3,4-dihydroisoquinolines. researchgate.net This method highlights the efforts to create libraries of these compounds for further study.

While direct biological studies on Isoquinoline, 3,4-dihydro-5,8-dimethoxy- are not as widely published, research on closely related structures provides context. For instance, studies on C-5 and C-8 substituted tetrahydroisoquinolines have been conducted to explore their activity as potassium channel blockers. nih.gov Furthermore, the synthesis of related 5,8-dimethoxy-4-quinolones has been pursued in the context of HIV reverse transcriptase inhibition, although the originally proposed structure was later disputed. nih.gov This indicates a scientific interest in the biological potential of the 5,8-dimethoxy substitution pattern on quinoline (B57606) and isoquinoline-type scaffolds.

The research can be summarized by the following key areas:

Synthesis: Development of novel and efficient synthetic routes, such as multi-component reactions. researchgate.net

Structural Analogs: Investigation of related 5,8-substituted tetrahydroisoquinolines and quinolones. nih.govnih.gov

Biological Exploration: In silico and in vitro evaluation of related compounds for various therapeutic targets, including antiviral and cardiovascular applications. nih.govresearchgate.net

Scope and Objectives of the Research Outline for the Compound

Based on the existing literature for related dihydroisoquinolines, a research outline for Isoquinoline, 3,4-dihydro-5,8-dimethoxy- would logically focus on a systematic investigation of its chemical and biological properties.

The primary objectives would be:

Efficient Synthesis: To develop and optimize synthetic pathways to obtain the target compound and its derivatives in good yield and purity. This could involve adapting known methods like the Bischler-Napieralski reaction or exploring novel multi-component strategies. organic-chemistry.orgresearchgate.net

Structural Characterization: To unambiguously confirm the structure and stereochemistry of the synthesized compounds using modern analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Screening: To conduct in vitro assays to evaluate the compound's activity against a panel of biological targets. Given the known activities of the dihydroisoquinoline class, this screening would likely include assays for:

Cytotoxicity against various cancer cell lines. nih.gov

Antiviral activity, particularly against viruses like HIV. nih.gov

Enzyme inhibitory activity (e.g., tubulin polymerization, PARP). nih.govnih.gov

Antimicrobial effects. nih.gov

Structure-Activity Relationship (SAR) Studies: To synthesize a series of analogs with modifications at various positions (e.g., at C-1 or on the nitrogen atom) to understand how structural changes affect biological activity, guiding the design of more potent and selective compounds. nuph.edu.ua

This structured approach would serve to fully characterize Isoquinoline, 3,4-dihydro-5,8-dimethoxy- and determine its potential for future development in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-3-4-11(14-2)9-7-12-6-5-8(9)10/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKDIVWHLKENJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCN=CC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline, 3,4 Dihydro 5,8 Dimethoxy and Its Analogs

Retrosynthetic Analysis and Disconnection Strategies for the Dihydroisoquinoline Core.ox.ac.uklkouniv.ac.innumberanalytics.com

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.instudysmarter.co.uk

Identification of Key Disconnection Points in the Compound's Structure

For the 3,4-dihydro-5,8-dimethoxyisoquinoline core, the most logical disconnections are the C-N and C-C bonds that form the heterocyclic ring. The primary disconnection points are typically adjacent to functional groups, as these positions often represent the site of bond formation in the forward synthesis. numberanalytics.com

A key disconnection strategy for 3,4-dihydroisoquinolines involves breaking the C1-N2 and the C4-C4a bonds. This approach leads back to a β-arylethylamine precursor. Specifically, for 3,4-dihydro-5,8-dimethoxyisoquinoline, this retrosynthetic step would yield a 2,5-dimethoxyphenethylamine derivative and a one-carbon electrophile.

Another critical disconnection is at the N2-C3 and C1-C8a bonds. This strategy points towards a different set of starting materials, often involving an appropriately substituted phenylacetic acid and an aminoethyl equivalent.

Strategic Planning for Convergent Synthesis of 3,4-Dihydro-5,8-dimethoxyisoquinoline

The synthesis of the 2,5-dimethoxyphenethylamine fragment can be achieved from 2,5-dimethoxybenzaldehyde (B135726) through various standard transformations. The second fragment, a one-carbon unit, can be introduced using various reagents, such as formic acid or its derivatives, in the subsequent cyclization step. This strategic planning allows for the modular construction of various analogs by simply changing the substitution pattern on the phenethylamine (B48288) precursor or by using different cyclizing agents.

Classical and Established Synthetic Approaches to Dihydroisoquinolines

Several classical name reactions have been established as reliable methods for the synthesis of the dihydroisoquinoline scaffold.

Bischler-Napieralski Cyclization and its Variants for the Compound's Precursors.organic-chemistry.orgwikipedia.orgorganicreactions.org

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. organic-chemistry.orgorganicreactions.org

The reaction typically proceeds by treating an N-acyl-β-phenylethylamine with a condensing agent like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or anhydrous zinc chloride (ZnCl₂). organic-chemistry.orgorganicreactions.org For the synthesis of 3,4-dihydro-5,8-dimethoxyisoquinoline, the precursor would be N-formyl-2-(2,5-dimethoxyphenyl)ethylamine. The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate the electrophilic aromatic substitution required for ring closure.

Several modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. organic-chemistry.orgresearchgate.net These include the use of milder reagents and conditions. For instance, triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base can promote the cyclization under less harsh conditions. organic-chemistry.org Another variation involves the use of oxalyl chloride to form an N-acyliminium intermediate, which then undergoes cyclization. organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. organic-chemistry.org

| Reagent/Condition | Description | Reference |

| POCl₃, P₂O₅ | Classical condensing agents, often requiring high temperatures. | organic-chemistry.orgwikipedia.org |

| Tf₂O, 2-chloropyridine | Milder conditions for electrophilic amide activation. | organic-chemistry.org |

| Oxalyl chloride-FeCl₃ | Forms an N-acyliminium intermediate, avoiding retro-Ritter side reactions. | organic-chemistry.orgorganic-chemistry.org |

| Microwave irradiation | Can lead to faster reactions and higher yields. | organic-chemistry.org |

Pictet-Spengler Condensation as a Pathway to Related Tetrahydroisoquinolines.arkat-usa.orgwikipedia.orgnih.gov

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, which can then be oxidized to the corresponding 3,4-dihydroisoquinolines. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org

To synthesize a precursor for 3,4-dihydro-5,8-dimethoxyisoquinoline, 2,5-dimethoxyphenethylamine would be reacted with formaldehyde. The resulting imine undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to form the 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation, for example with manganese dioxide (MnO₂) or a palladium catalyst, would yield the desired 3,4-dihydro-5,8-dimethoxyisoquinoline.

The reaction is typically carried out under acidic conditions, although milder methods have been developed. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating substituents, such as the methoxy groups in the target compound's precursor, significantly promote the cyclization. wikipedia.orgresearchgate.net

| Reactants | Product | Key Features | Reference |

| β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid-catalyzed, forms C-C and C-N bonds in one pot. | wikipedia.org |

| 2,5-Dimethoxyphenethylamine, Formaldehyde | 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Precursor to the target dihydroisoquinoline. | |

| Tryptamines, Aldehydes | Tetrahydro-β-carbolines | An important application in alkaloid synthesis. | arkat-usa.org |

Multicomponent Reactions (MCRs) for the Synthesis of Isoquinoline (B145761) Derivatives.nih.govmdpi.comresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of isoquinoline and its derivatives.

While a specific three-component reaction for the direct synthesis of 3,4-dihydro-5,8-dimethoxyisoquinoline is not prominently reported, related structures can be assembled using MCR strategies. For instance, a three-component reaction involving an alkyl- or alkoxybenzene, an aldehyde, and a nitrile in the presence of a strong acid can lead to 1-substituted 3,4-dihydroisoquinolines. researchgate.net The Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidinones, and variations of this reaction have been adapted for other heterocyclic systems. researchgate.net The development of a novel MCR for the direct synthesis of 3,4-dihydro-5,8-dimethoxyisoquinoline remains an area of interest for synthetic chemists.

Modern and Advanced Synthetic Strategies for Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

The synthesis of 3,4-dihydroisoquinolines, including the 5,8-dimethoxy substituted variant, has evolved significantly, moving towards methods that offer greater control over stereochemistry, improve efficiency, and expand structural diversity. These advanced strategies are pivotal for accessing structurally complex and biologically relevant isoquinoline alkaloids.

Catalytic Asymmetric Synthesis and Enantioselective Reduction Approaches

The creation of a chiral center at the C1 position is a critical step in the synthesis of many isoquinoline alkaloids. Catalytic asymmetric methods provide an elegant and atom-economical way to achieve this, primarily through the enantioselective reduction of the prochiral C=N bond in 3,4-dihydroisoquinoline (B110456) intermediates. mdpi.comrsc.org

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. This strategy has been successfully applied to the synthesis of chiral tetrahydroisoquinolines (THIQs).

One notable approach involves the use of sulfinamides as chiral auxiliaries. For instance, Ellman's chiral auxiliary, tert-butylsulfinamide, has been employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net Another method utilizes the Andersen reagent, (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate. In this sequence, 2-(3,4-dimethoxyphenyl)-ethylamine, a precursor for dimethoxy-substituted isoquinolines, is first reacted with n-butyllithium and then with the Andersen reagent to form an N-p-tolyl sulfinyl phenylethylamine intermediate. rsc.org This intermediate subsequently undergoes a Pictet-Spengler condensation with an aldehyde in the presence of a Lewis acid like BF₃·OEt₂ to yield the chiral THIQ derivatives. rsc.org

These methods rely on the auxiliary to control the facial approach of the reagent, thereby establishing the desired stereochemistry in the final product.

The use of chiral transition-metal catalysts for the asymmetric reduction of 3,4-dihydroisoquinolines (DHIQs) is one of the most direct and effective strategies for producing enantiomerically enriched THIQs. mdpi.com Various complexes of ruthenium, rhodium, and iridium have been developed for this purpose, demonstrating high levels of activity and enantioselectivity. mdpi.comnih.gov

Ruthenium and Rhodium Catalysts: Ruthenium catalysts, particularly the well-known Noyori-Ikariya catalysts of the formula [(arene)Ru(L)Cl], where L is a chiral diamine ligand like N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), have set a benchmark for asymmetric transfer hydrogenation. mdpi.com Fan and co-workers developed heterogeneous chiral cationic ruthenium catalysts for the asymmetric hydrogenation of DHIQs in ionic liquids, achieving excellent yields and enantiomeric excess (ee) values. mdpi.com Rhodium complexes paired with chiral diamine ligands have also been used for the asymmetric transfer hydrogenation of DHIQs using a formic acid/triethylamine (B128534) mixture as the hydrogen source, affording THIQs with up to 96% yield and 99% ee. mdpi.com More recently, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone (known as CAMPY) have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of 1-aryl substituted DHIQs, achieving modest to good enantioselectivity (up to 69% ee) and quantitative conversion. mdpi.comresearchgate.net

Iridium Catalysts: Iridium complexes are highly effective for the asymmetric hydrogenation of N-heteroaromatics. mdpi.com To enhance catalytic performance, strategies involving catalyst activation, often with Brønsted acids like HBr, have been developed. This approach has proven successful for the enantioselective synthesis of sterically hindered THIQs using a chiral JosiPhos-type ligand, demonstrating broad substrate applicability and exceptional enantioselectivity. mdpi.com

Table 1: Chiral Catalysts in Asymmetric Hydrogenation of Dihydroisoquinolines

| Metal | Chiral Ligand | Reaction Type | Key Features | Reported ee | Reference |

|---|---|---|---|---|---|

| Ruthenium | (R,R)-TsDPEN | Asymmetric Hydrogenation | Used as a heterogeneous catalyst in ionic liquids. | Excellent | mdpi.com |

| Rhodium | Chiral Diamine | Asymmetric Transfer Hydrogenation | Uses HCOOH/Et₃N as a hydrogen source. | Up to 99% | mdpi.com |

| Rhodium | CAMPY | Asymmetric Transfer Hydrogenation | Effective for 1-aryl substituted DHIQs. | Up to 69% | mdpi.comresearchgate.net |

| Iridium | JosiPhos-type Ligand | Asymmetric Hydrogenation | Requires Brønsted acid activation for hindered substrates. | Excellent | mdpi.com |

The enantioselective reduction of the C=N bond in 1-substituted-3,4-dihydroisoquinolines is a cornerstone for synthesizing chiral THIQs. rsc.orgrsc.org This transformation can be achieved through several distinct methods. rsc.orgnih.gov

Chiral Hydride Reducing Agents: This approach involves using a stoichiometric amount of a chiral reducing agent. For example, chiral borohydride (B1222165) reagents, prepared from the reaction of sodium borohydride with chiral acids like tartaric acid, have been used for the asymmetric reduction of 1-benzyl-DHIQs, achieving ee values in the range of 85-90%. rsc.org

Catalytic Hydrogenation: As detailed in the previous section, this is a highly efficient method using a substoichiometric amount of a chiral transition-metal catalyst (e.g., Ru, Rh, Ir) with hydrogen gas or a hydrogen donor. rsc.orgrsc.orgresearchgate.net

Substrate-Controlled Reduction: This method involves attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline. The reduction is then carried out with a standard, achiral hydride reagent like sodium borohydride. The stereochemical outcome is dictated by the attached auxiliary. rsc.orgrsc.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative. Enzymes can perform reductions under mild conditions with high enantioselectivity, although this approach is often substrate-specific. rsc.orgnih.gov

Among these, catalytic hydrogenation is the most extensively studied and developed method due to its high efficiency and atom economy. rsc.orgresearchgate.net

Annulation Reactions and Cycloaddition Chemistry for Isoquinoline Framework Formation

Annulation and cycloaddition reactions are powerful tools for constructing the core isoquinoline ring system, often by forming two new bonds in a single step. These methods provide access to a wide variety of substituted isoquinolines.

A prominent strategy is the [4+2] annulation, which involves the reaction of a four-atom component with a two-atom component to form a six-membered ring. mdpi.com Transition-metal-catalyzed annulations of benzamides with alkynes are a common example. mdpi.comresearchgate.net Rhodium complexes, for instance, can catalyze the oxidative coupling of benzamides with internal alkynes to form isoquinolones. mdpi.com Similarly, nickel-catalyzed [4+2] annulations of ortho-halobenzamides with alkynes afford N-substituted isoquinolone derivatives in good to high yields. mdpi.com

Cycloaddition reactions, particularly the Diels-Alder reaction and its variants, are also employed. One such method involves the [4+2] cycloaddition of oxazoles with arynes, which are highly reactive intermediates. researchgate.net This reaction, when carried out at room temperature followed by an acidic workup, leads to the formation of functionalized isoquinolines. researchgate.net Aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, provide another direct route. The reaction of benzyne (B1209423) with aza-dienes like (E)-2-arylideneaminopyrroles, followed by in-situ oxidation, yields pyrrolo-fused isoquinolines. acs.org

Table 2: Annulation and Cycloaddition Strategies for Isoquinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Annulation | Benzamides + Alkynes | Rhodium or Nickel Complexes | Isoquinolones | mdpi.com |

| [4+2] Cycloaddition | Oxazoles + Arynes | Potassium Fluoride / 18-crown-6 | Functionalized Isoquinolines | researchgate.net |

| Aza-Diels-Alder | Aza-dienes + Benzynes | MnO₂ (for aromatization) | Fused Isoquinolines | acs.org |

| [3+2] Cycloaddition | Azomethine Imines + Allyl Ketones | Chiral Primary Amine | Tetrahydroisoquinoline Derivatives | nih.gov |

One-Pot Synthetic Procedures for Enhanced Efficiency

One efficient one-pot, three-component synthesis involves the condensation of an aryl ketone with hydroxylamine (B1172632) to form an oxime in situ. This is followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an internal alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

A patent describes a one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, a close analog of the target compound. The process starts with the reaction of 3,4-dimethoxyphenethylamine (B193588) with a formylation reagent. The resulting intermediate is then reacted with a solution containing oxalyl chloride, followed by a phosphotungstic acid-catalyzed cyclization to give the final product. google.com

Chemoenzymatic one-pot processes combine the selectivity of enzymes with the versatility of chemical reactions. An example is the synthesis of THIQs starting from benzylic alcohols and an amino alcohol. The process begins with the oxidation of a benzylic alcohol to the corresponding aldehyde using a laccase/TEMPO system. Subsequently, a Pictet-Spengler reaction with an amine (like m-tyramine) is initiated in the same pot, mediated by a phosphate (B84403) salt, to yield the THIQ product. mdpi.com This approach operates under mild conditions in an aqueous buffer, highlighting its potential as a green synthetic route. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement for the Compound

Selection and Optimization of Catalytic Systems and Reagents

The choice of the catalytic system and reagents is paramount in directing the course of the synthesis of 3,4-dihydro-5,8-dimethoxyisoquinoline and its analogs. The classical Bischler-Napieralski reaction, a cornerstone for the synthesis of 3,4-dihydroisoquinolines, traditionally employs condensing agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgorganicreactions.org These reagents facilitate the cyclodehydration of β-phenethylamides. organic-chemistry.orgorganicreactions.org Modern variations have introduced trifluoromethanesulfonic anhydride (Tf₂O) as a potent promoter for this transformation, often leading to improved yields under milder conditions. nih.govorganic-chemistry.org

For instance, a one-pot method for the preparation of the isomeric 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride utilizes oxalyl chloride in acetonitrile (B52724), followed by catalytic ring closure with phosphotungstic acid. google.com This approach demonstrates the use of a combination of reagents to achieve the desired product in a streamlined process. google.com The optimization of this system involved varying the equivalents of oxalyl chloride and the amount of the phosphotungstic acid catalyst to maximize the yield. google.com

Transition metal catalysis also offers a powerful toolkit for the synthesis of isoquinoline derivatives. google.com Catalysts based on palladium, rhodium, and copper have been successfully employed in various cyclization and coupling reactions to construct the isoquinoline core. google.comresearchgate.net The selection of the specific metal and its ligand system is critical and can be tailored to the specific substrate and desired outcome.

In the context of optimizing an oxidation step in the synthesis of an analog, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an effective oxidizing agent. nih.govufms.br The optimization of this reaction involved a detailed study of the catalyst ratio, as presented in the table below.

Table 1: Optimization of Catalyst Ratio for the Oxidation of a 3,4-dihydro-5,8-dimethoxyisoquinoline Analog

| Entry | Molar Ratio of Starting Material to CAN | Yield (%) |

|---|---|---|

| 1 | 1:1 | 60 |

| 2 | 1:1.5 | 75 |

| 3 | 1:2 | 85 |

| 4 | 1:2.5 | 85 |

Data derived from an optimization study on a related analog. nih.govufms.br

Influence of Reaction Parameters on Selectivity and Overall Yield

The Bischler-Napieralski reaction, for example, often requires elevated temperatures to drive the cyclization, with solvents like toluene (B28343) or xylene being commonly used. organic-chemistry.org The use of microwave-assisted heating has emerged as a technique to significantly shorten reaction times and often improve yields. organic-chemistry.org

In the one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, the temperature was carefully controlled during the addition of the intermediate to the oxalyl chloride solution, being maintained between 10-20 °C. google.com This control is crucial to prevent side reactions and ensure the formation of the desired product. The subsequent catalytic ring closure and removal of the oxalyl group were performed at different temperatures, highlighting the importance of a well-defined temperature profile for the entire reaction sequence. google.com

Table 2: Optimization of Reaction Time and Temperature for the Oxidation of a 3,4-dihydro-5,8-dimethoxyisoquinoline Analog

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Room Temperature | 4 | 70 |

| 2 | Room Temperature | 6 | 85 |

| 3 | Room Temperature | 8 | 85 |

| 4 | 50 | 2 | 80 |

| 5 | 50 | 4 | 82 |

Data derived from an optimization study on a related analog. nih.govufms.br

The choice of solvent is also a key consideration. It must not only dissolve the reactants but can also influence the reaction pathway and selectivity. In the previously mentioned one-pot synthesis, acetonitrile was used for the initial steps, while an alcohol solvent like methanol (B129727) was employed for the final oxalic acid removal. google.com This strategic change of solvent environment is integral to the success of the multi-step, one-pot procedure.

Chemical Reactivity, Transformations, and Derivatization of Isoquinoline, 3,4 Dihydro 5,8 Dimethoxy

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Skeleton

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the 3,4-dihydro-5,8-dimethoxyisoquinoline is heavily influenced by the directing effects of the two methoxy (B1213986) substituents. Methoxy groups are potent activating groups and are ortho-, para-directors. In this specific isomer, the C-5 and C-8 methoxy groups synergistically activate the C-6 and C-7 positions.

The C-6 position is para to the C-5 methoxy group and ortho to the C-8 methoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack. The C-7 position is ortho to the C-5 methoxy group but meta to the C-8 methoxy group, rendering it less reactive than the C-6 position. The dihydroisoquinoline portion of the molecule, particularly the protonated iminium ion under acidic conditions, exerts a deactivating effect, but the strong activation by the two methoxy groups generally overcomes this, allowing substitution to occur.

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity for the C-6 position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3,4-dihydro-5,8-dimethoxy-6-nitroisoquinoline |

| Halogenation | Br₂, FeBr₃ | 6-bromo-3,4-dihydro-5,8-dimethoxyisoquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-acyl-3,4-dihydro-5,8-dimethoxyisoquinoline |

| Sulfonation | Fuming H₂SO₄ | 3,4-dihydro-5,8-dimethoxyisoquinoline-6-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Methoxy Groups and Other Sites

The primary sites for nucleophilic substitution on the 3,4-dihydro-5,8-dimethoxyisoquinoline molecule are the methyl groups of the ether linkages. The cleavage of these aryl methyl ethers, a reaction known as demethylation, is a common transformation to yield the corresponding dihydroxyisoquinoline (a catechol derivative). This reaction is typically achieved using strong Lewis acids or proton acids.

Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or trimethylsilyl (B98337) iodide (TMSI) are effective for this purpose. The reaction proceeds via the formation of an oxonium ion intermediate upon coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide or iodide ion on the methyl group. Achieving selective mono-demethylation can be challenging and often requires careful control of stoichiometry and reaction conditions.

Table 2: Common Reagents for Demethylation

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to rt | 3,4-dihydroisoquinoline-5,8-diol |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3,4-dihydroisoquinoline-5,8-diol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), reflux | 3,4-dihydroisoquinoline-5,8-diol |

Oxidation and Reduction Chemistry of the Dihydroisoquinoline Ring System

The 3,4-dihydro-5,8-dimethoxyisoquinoline core can undergo both oxidation and reduction at different sites.

Oxidation: The electron-rich 1,4-dimethoxybenzene (B90301) moiety is highly susceptible to oxidation to form a quinone system. This is a characteristic reaction for hydroquinone (B1673460) dimethyl ethers. Research on the closely related 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has shown that oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) effectively converts the 5,8-dimethoxyaromatic ring into a 1,5,8-(2H)-trione system. ufms.brresearchgate.net This indicates that the parent compound would likely be oxidized to 3,4-dihydroisoquinoline-5,8-dione under similar conditions. This transformation is significant as quinone moieties are present in numerous biologically active molecules.

Reduction: The defining feature of the dihydroisoquinoline ring is the endocyclic imine (C=N) bond at the C-1 position. This imine can be readily reduced to an amine, converting the 3,4-dihydroisoquinoline (B110456) into a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). This reduction is a key step in the synthesis of many isoquinoline alkaloids and their analogs. A variety of reducing agents can accomplish this transformation. youtube.com

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and common choice for this reduction. researchgate.net Lithium aluminum hydride (LiAlH₄) is a more powerful reagent that can also be used. youtube.com

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is also highly effective.

Asymmetric Reduction: Significant research has been devoted to the enantioselective reduction of 3,4-dihydroisoquinolines, particularly 1-substituted variants, using chiral catalysts, often based on Iridium or Rhodium complexes, to produce optically active tetrahydroisoquinolines. rsc.org

Table 3: Selected Oxidation and Reduction Reactions

| Transformation | Reagents | Product |

|---|---|---|

| Oxidation | Ceric Ammonium Nitrate (CAN) | 3,4-dihydroisoquinoline-5,8-dione |

| Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Reduction | H₂, Pd/C | 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Michael Addition Reactions with the Compound's Structural Features

The 3,4-dihydroisoquinoline system possesses enamine-like character due to the potential tautomerization involving the C-1, N-2, and C-8a atoms. This inherent nucleophilicity allows it to act as a Michael donor in conjugate addition reactions with various Michael acceptors (electron-deficient alkenes). For instance, related 3,4-dihydroisoquinolines have been shown to react with electron-deficient olefins in this manner. researchgate.net This reaction provides a powerful method for C-C bond formation at the C-1 position, enabling the introduction of various functionalized side chains.

Table 4: General Michael Addition Reaction

| Reactants | Conditions | Product Type |

|---|---|---|

| 3,4-dihydro-5,8-dimethoxyisoquinoline + α,β-Unsaturated Ketone/Ester | Protic or Aprotic Solvent, often with catalyst | 1-(3-Oxoalkyl/3-carboxyalkyl)-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Functionalization and Modification at the Nitrogen Atom

The secondary amine nitrogen atom in the 3,4-dihydroisoquinoline ring is a key site for functionalization. It can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base leads to the formation of quaternary N-alkylisoquinolinium salts.

N-Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields N-acyl derivatives. This reaction is fundamental to the Bischler-Napieralski reaction, where an N-acylated phenethylamine (B48288) is the precursor to the dihydroisoquinoline itself. nrochemistry.comwikipedia.org Acylation can also be used to generate intermediates for further transformations, such as in the synthesis of Reissert-like compounds. researchgate.net While N-methylation of some related isoquinolones has been described as challenging, it represents a viable pathway for derivatization. ufms.brresearchgate.net

Table 5: Representative N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolinium iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 2-acetyl-3,4-dihydro-5,8-dimethoxyisoquinoline |

Rational Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, obtained by the reduction of the title compound, is a privileged structure in medicinal chemistry. rsc.org Structure-activity relationship (SAR) studies on analogs provide insights into designing more potent and selective therapeutic agents. Derivatization of the 5,8-dimethoxy-THIQ core at the C-5, C-8, and N-2 positions is a key strategy.

Substitution at C-5 and C-8: Studies on 5,8-disubstituted THIQ analogs have been conducted to evaluate their anti-mycobacterial properties. rsc.org SAR analysis revealed that the nature of the substituents at these positions is critical for activity against Mycobacterium tuberculosis. rsc.org

Substitution at C-8: In a separate study on tetrahydroisoquinoliniums as potassium channel blockers, it was found that a bulky alkyl substituent at the C-8 position leads to a significant increase in binding affinity, whereas electron-withdrawing groups at C-5 and C-8 are detrimental to activity. nih.gov

N-Substitution: Modification of the nitrogen atom, for example with various substituted benzyl groups or other heterocyclic moieties, is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. rsc.org

Table 6: Summary of Key SAR Findings for the Tetrahydroisoquinoline Core

| Position Modified | Observation | Biological Target/Activity | Reference |

|---|---|---|---|

| C-5, C-8 | Substituents are critical for potency | Anti-mycobacterial | rsc.org |

| C-8 | Bulky alkyl groups increase affinity | SK Potassium Channels | nih.gov |

| C-5, C-8 | Electron-withdrawing groups decrease affinity | SK Potassium Channels | nih.gov |

Exploration of Reactions Leading to Fused and Polycyclic Isoquinoline Systems

The 3,4-dihydroisoquinoline nucleus is an excellent synthon for constructing more complex, fused polycyclic heterocyclic systems. The imine functionality can participate as a key component in various annulation and cycloaddition reactions.

Castagnoli–Cushman Reaction: Although studied on the 6,7-dimethoxy isomer, this reaction is applicable to the 5,8-dimethoxy analog. Reaction with cyclic anhydrides like succinic or glutaric anhydride (B1165640) in refluxing xylene leads to the one-step formation of tricyclic fused systems such as pyrrolo[2,1-a]isoquinolinones and benzo[a]quinolizidinones. nih.gov This provides a direct route to polycyclic frameworks containing a bridgehead nitrogen atom. nih.gov

Annelation with Bifunctional Reagents: Reactions with various bifunctional reagents can lead to the formation of new fused rings. For example, 3,4-dihydroisoquinolines react with 3-acylthiotetronic acids to yield tetracyclic 8-aza-16-thiagona-12,17-dione systems. osi.lv Similarly, reactions with o-quinone methides can afford complex naphthoxazino-isoquinoline derivatives. researchgate.net

Table 7: Examples of Reactions Leading to Fused Systems

| Reaction Name/Type | Reagent Example | Fused System Formed |

|---|---|---|

| Castagnoli–Cushman Reaction | Succinic Anhydride | Pyrrolo[2,1-a]isoquinoline |

| Annelation | 3-Acetylthiotetronic Acid | 8-Aza-16-thiagona-12,17-dione |

| [4+2] Cycloaddition | o-Quinone Methide | Naphthoxazino-isoquinoline |

Analytical and Spectroscopic Methodologies for Structural Elucidation of Isoquinoline, 3,4 Dihydro 5,8 Dimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For Isoquinoline (B145761), 3,4-dihydro-5,8-dimethoxy-, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for the two protons on the benzene (B151609) ring (H-6 and H-7). The two methoxy (B1213986) groups (-OCH₃) at positions C-5 and C-8 would each produce a sharp singlet, likely integrating to three protons each. The dihydroisoquinoline portion of the molecule would give rise to two aliphatic signals, corresponding to the methylene (B1212753) groups at C-3 (N-CH₂) and C-4 (Ar-CH₂). These would likely appear as triplets, assuming coupling to each other. A signal for the imine proton (H-1) would also be anticipated at the downfield end of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. For the target compound, eleven distinct signals would be expected (or fewer if symmetry leads to equivalence). Key signals would include those for the imine carbon (C-1), the two aromatic carbons bearing a proton (C-6 and C-7), the four aromatic carbons attached to other groups (C-4a, C-5, C-8, C-8a), the two aliphatic carbons (C-3 and C-4), and the two methoxy carbons.

While specific data for the parent compound is scarce, a 2002 study on the synthesis of related 1-substituted-3,3-dimethyl-5,8-dimethoxy-3,4-dihydroisoquinolines provides illustrative ¹H NMR data. researchgate.net It is important to note that the substituents at C-1 and C-3 in these analogues will influence the chemical shifts compared to the parent compound.

Table 1: ¹H NMR Spectral Data for Analogs of Isoquinoline, 3,4-dihydro-5,8-dimethoxy- researchgate.net Data recorded in CDCl₃. Chemical shifts (δ) in ppm.

| Compound | δ (ppm) for 3-Me₂ | δ (ppm) for R at C-1 | δ (ppm) for 4-H₂ | δ (ppm) for 5,8-OMe | δ (ppm) for 6,7-H |

| 2a (R=Me) | 1.25 (s, 6H) | 2.40 (s, 3H) | 2.50 (s, 2H) | 3.75 (s, 6H) | 6.60 (s, 2H) |

| 2b (R=SMe) | 1.25 (s, 6H) | 2.45 (s, 3H) | 2.55 (s, 2H) | 3.80 (s, 6H) | 6.70 (s, 2H) |

This is an interactive table. Click on the headers to sort the data.

Mass Spectrometry (MS and HR-MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, through high-resolution mass spectrometry (HR-MS), its exact molecular formula.

For Isoquinoline, 3,4-dihydro-5,8-dimethoxy-, the calculated monoisotopic mass is 191.0946 g/mol , corresponding to the molecular formula C₁₁H₁₃NO₂. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 191. The fragmentation pattern would provide further structural clues. Common fragmentation pathways for dihydroisoquinolines involve the loss of substituents or cleavage of the heterocyclic ring, which helps to confirm the connectivity of the molecule.

HR-MS analysis would confirm the elemental composition by providing a highly accurate mass measurement, allowing differentiation from other compounds with the same nominal mass but different atomic compositions. For instance, the mass of C₁₁H₁₃NO₂ (191.0946) can be distinguished from a potential isomer like C₁₂H₁₇N (191.1358).

In the study of 1-methyl-3,3-dimethyl-5,8-dimethoxy-3,4-dihydroisoquinoline (analogue 2a ), mass spectrometry confirmed the molecular ion at m/z = 233, consistent with its molecular formula of C₁₄H₁₉NO₂. researchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of Isoquinoline, 3,4-dihydro-5,8-dimethoxy- would be expected to display several characteristic absorption bands.

C=N Stretch: A key absorption for the imine group would be expected in the range of 1690-1640 cm⁻¹.

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the two methoxy groups would appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-H Stretch: Signals for sp²-hybridized C-H bonds on the aromatic ring would be seen just above 3000 cm⁻¹, while those for the sp³-hybridized C-H bonds of the methylene and methoxy groups would appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

A study on 8-fluoro-3,4-dihydroisoquinoline, another analogue, reported IR absorptions that included ν = 2945 cm⁻¹ (C-H stretch) and 1608 cm⁻¹ (C=N stretch), which aligns with the expected regions for these functional groups. nih.gov

Table 2: Expected IR Absorption Bands for Isoquinoline, 3,4-dihydro-5,8-dimethoxy-

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Imine | C=N Stretch | 1690 - 1640 |

| Aromatic Ether | C-O Asymmetric Stretch | 1275 - 1200 |

| Aromatic Ether | C-O Symmetric Stretch | 1075 - 1020 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

This is an interactive table. Click on the headers to sort the data.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. It is considered the gold standard for structural elucidation, as it provides definitive information on bond lengths, bond angles, and conformation.

To perform this analysis, a suitable single crystal of Isoquinoline, 3,4-dihydro-5,8-dimethoxy- would need to be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

Currently, there are no published X-ray crystal structures for the parent compound Isoquinoline, 3,4-dihydro-5,8-dimethoxy-. If a structure were determined, it would unequivocally confirm the connectivity and provide precise measurements of the geometry of both the aromatic and heterocyclic rings, as well as the orientation of the methoxy substituents. Studies on related tetrahydroisoquinoline alkaloids have successfully used this method to establish their absolute stereochemistry and solid-state conformation. mdpi.com

Chromatographic Techniques for Purity Assessment, Isolation, and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of a target compound from a reaction mixture and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple chromatographic method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For Isoquinoline, 3,4-dihydro-5,8-dimethoxy-, different solvent systems (e.g., mixtures of petroleum ether and ethyl acetate) would be tested to find conditions that give a single, well-defined spot, which can be visualized under UV light due to the aromatic system. rsc.org

Column Chromatography: This preparative technique is used to purify compounds on a larger scale. The crude product containing the target isoquinoline would be loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is passed through to elute the components at different rates, allowing for the isolation of the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for separation, identification, and quantification. A reversed-phase HPLC method could be developed to assess the purity of Isoquinoline, 3,4-dihydro-5,8-dimethoxy- with high accuracy. The compound would be detected using a UV detector, taking advantage of the chromophore in the isoquinoline ring system.

Computational and Theoretical Investigations of Isoquinoline, 3,4 Dihydro 5,8 Dimethoxy

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic properties and energetic landscape of molecules. DFT has become a standard tool for its balance of computational cost and accuracy in predicting molecular structures, energies, and reactivity.

DFT calculations are employed to map the electronic architecture of 3,4-dihydro-5,8-dimethoxyisoquinoline. Key aspects of this analysis involve the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For 3,4-dihydro-5,8-dimethoxyisoquinoline, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom are expected to be primary nucleophilic sites, while the hydrogen atoms and certain regions of the aromatic ring may exhibit electrophilic character. This information is invaluable for predicting how the molecule will interact with other reagents.

Reactivity descriptors, derived from DFT calculations, provide quantitative predictions of reactive sites. Fukui functions, for example, can pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Predicted Reactivity Descriptors for Isoquinoline (B145761), 3,4-dihydro-5,8-dimethoxy- (Hypothetical DFT Data)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate kinetic stability |

| Global Hardness (η) | 2.45 eV | Measures resistance to charge transfer |

| Global Electrophilicity (ω) | 1.5 eV | Indicates propensity to accept electrons |

This interactive table contains hypothetical data based on typical DFT calculations for similar heterocyclic compounds.

The 3,4-dihydroisoquinoline (B110456) core is not planar, and its flexibility allows for different spatial arrangements or conformations. Conformational analysis using quantum mechanical calculations helps identify the most stable three-dimensional structures. nih.gov For 3,4-dihydro-5,8-dimethoxyisoquinoline, the dihydropyridine (B1217469) ring typically adopts a half-chair conformation.

Theoretical studies would involve systematically rotating the bonds associated with the methoxy groups to find the global energy minimum. The relative energies of different conformers are calculated to determine their population at a given temperature according to the Boltzmann distribution. This analysis is crucial because the biological activity and reactivity of a molecule are often dependent on its preferred conformation. mdpi.com

Table 2: Relative Energies of Potential Conformers of Isoquinoline, 3,4-dihydro-5,8-dimethoxy- (Hypothetical)

| Conformer | Dihedral Angle (C4-C5-O-CH3) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Half-Chair 1) | ~0° | 0.00 | 75% |

| B (Half-Chair 2) | ~180° | 1.20 | 15% |

| C (Twist-Boat) | N/A | 4.50 | <1% |

This interactive table presents hypothetical data to illustrate the results of a conformational analysis.

Molecular Modeling and Molecular Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. Among these, molecular docking is particularly vital for predicting how a small molecule (ligand) like 3,4-dihydro-5,8-dimethoxyisoquinoline might bind to a macromolecular target, such as a protein or enzyme. nih.gov

Molecular docking simulations place the ligand into the binding site of a biological target and calculate a "docking score," which estimates the binding affinity. nih.gov The tetrahydroisoquinoline scaffold, closely related to the dihydro- variant, is known to interact with various receptors, including sigma receptors, which are targets in cancer research. nih.gov

A typical docking study would involve preparing the 3D structure of 3,4-dihydro-5,8-dimethoxyisoquinoline and docking it into the crystal structure of a relevant protein, such as the sigma-2 receptor. The simulation would predict the most likely binding pose and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the nitrogen atom could act as a hydrogen bond acceptor, while the aromatic ring could engage in pi-pi stacking with residues like Tyrosine or Phenylalanine in the active site. researchgate.net

Table 3: Hypothetical Molecular Docking Results against Sigma-2 Receptor

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Isoquinoline, 3,4-dihydro-5,8-dimethoxy- | -8.5 | ASP56 | Hydrogen Bond |

| TRP89 | Pi-Pi Stacking | ||

| LEU104, ILE179 | Hydrophobic |

This interactive table shows hypothetical docking results to demonstrate the prediction of ligand-target interactions.

Molecular modeling can rationalize the outcomes of chemical reactions. By simulating the approach of a reactant to the 3,4-dihydro-5,8-dimethoxyisoquinoline molecule, researchers can understand why a reaction occurs at a specific site or with a particular stereochemical outcome.

For example, if the compound were to be reduced, modeling could show that one face of the dihydropyridine ring is sterically hindered by the methoxy groups, causing a reagent like a hydride to preferentially attack from the less hindered face. This explains the formation of one stereoisomer over another. These simulations provide a 3D context for the electronic predictions made by DFT, offering a more complete picture of chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping Studies

QSAR and pharmacophore modeling are essential computational strategies in drug discovery for identifying the key molecular features responsible for biological activity and for screening large databases to find new potential drugs. nih.govnih.gov

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov To develop a QSAR model for analogs of 3,4-dihydro-5,8-dimethoxyisoquinoline, one would first need a dataset of similar compounds with measured biological activity (e.g., IC₅₀ values). mdpi.com Various molecular descriptors—numerical values that encode structural, physical, or chemical properties—are then calculated for each compound. Statistical methods are used to build a model that predicts activity based on these descriptors. nih.gov

Table 4: Common Molecular Descriptors for QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Electronic | Partial Charges | Charge distribution |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

| Quantum-Chemical | HOMO/LUMO Energy | Electronic reactivity |

Pharmacophore mapping identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. ijpsonline.com For 3,4-dihydro-5,8-dimethoxyisoquinoline, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrogen atom), two hydrogen bond acceptors (the methoxy oxygens), and a hydrophobic/aromatic region (the benzene (B151609) ring). researchgate.net This "pharmacophore hypothesis" can then be used as a 3D query to search virtual libraries for other structurally diverse molecules that match the pattern, potentially identifying novel active compounds. slideshare.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions, providing insights into mechanisms and the fleeting nature of transition states that are often difficult to discern through experimental means alone. While specific computational studies focused exclusively on the reaction mechanisms of 3,4-dihydro-5,8-dimethoxyisoquinoline are not extensively documented in publicly available literature, we can extrapolate from computational studies of analogous isoquinoline syntheses to understand the likely reaction pathways and transition state characteristics for this particular molecule.

A primary reaction for which computational elucidation would be highly valuable is the Bischler-Napieralski reaction, a cornerstone of 3,4-dihydroisoquinoline synthesis. pharmaguideline.comorganic-chemistry.org This acid-catalyzed cyclization of a β-phenylethylamide is a common route to this class of compounds. pharmaguideline.com A computational investigation of this mechanism for the formation of 3,4-dihydro-5,8-dimethoxyisoquinoline would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for systems of this size. nih.gov

The investigation would model the key steps of the reaction:

Formation of the Nitrilium Ion Intermediate: The reaction commences with the interaction of the amide precursor, N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide, with a dehydrating agent and acid catalyst (e.g., POCl₃). Computational modeling would explore the energetics of the formation of a key nitrilium ion intermediate.

Electrophilic Aromatic Substitution (Cyclization): The pivotal step is the intramolecular electrophilic attack of the nitrilium ion on the electron-rich aromatic ring. The presence of two electron-donating methoxy groups at the 5- and 8- positions (relative to the final isoquinoline numbering) would be expected to significantly influence the regioselectivity and activation energy of this step. DFT calculations would precisely map the potential energy surface of this cyclization, identifying the transition state structure.

Rearomatization/Proton Transfer: Following the cyclization, the resulting intermediate would undergo a proton transfer to restore the aromaticity of the benzene ring, yielding the final 3,4-dihydro-5,8-dimethoxyisoquinoline product.

For each of these steps, computational analysis would provide crucial data:

Geometries: The optimized three-dimensional structures of the reactant, intermediate(s), transition state(s), and product.

Vibrational Frequencies: These calculations are used to confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

A key focus of such a study would be the transition state of the cyclization step. Computational chemists would analyze its geometry to understand the bonding changes occurring during this critical phase of the reaction. For instance, the forming C-C bond between the electrophilic carbon and the aromatic ring, and the breaking C-H bond at the site of substitution, would be of primary interest.

Table 1: Hypothetical DFT Calculation Results for the Cyclization Step Calculations performed at the B3LYP/6-31G(d) level of theory.

| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) in Transition State (TS) |

| Reactant (Nitrilium Ion) | 0.0 | N/A |

| Transition State (TS) | +15.2 | C(1)-C(8a) = 2.15 ÅC(8)-H = 1.35 Å |

| Product (Protonated Dihydroisoquinoline) | -5.8 | N/A |

This hypothetical data suggests a moderate activation energy for the cyclization, which would be consistent with a reaction that proceeds readily under standard laboratory conditions. The bond distances in the transition state indicate a structure where the new carbon-carbon bond is partially formed, and the aromatic carbon-hydrogen bond is partially broken.

Further computational investigations could explore the effect of different acid catalysts on the reaction barrier or compare the reactivity of substrates with different substitution patterns on the aromatic ring. Such studies provide a molecular-level understanding that complements experimental observations and aids in the rational design of new synthetic routes. rsc.org

Biological Activity and Mechanistic Studies of Isoquinoline, 3,4 Dihydro 5,8 Dimethoxy Derivatives

In Vitro Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been the subject of numerous investigations to determine their potential as enzyme inhibitors. These studies span a range of enzymes crucial to various physiological and pathological processes. The following sections detail the inhibitory activities and mechanistic understanding of these compounds against several key enzymes.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. Research has shown that several of these synthesized compounds exhibit moderate inhibitory activities against both AChE and BuChE, suggesting their potential as scaffolds for developing new cholinesterase inhibitors. nih.gov The studies indicate that structural modifications to the 3,4-dihydroisoquinoline core can modulate the inhibitory potency against these key enzymes of the cholinergic system. nih.gov

The 3,4-dihydroisoquinoline scaffold has been explored for its potential to inhibit urease, a nickel-dependent metalloenzyme implicated in pathologies associated with ureolytic bacteria like Helicobacter pylori. A study focused on newly synthesized N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed significant in vitro urease inhibitory activity. nih.govacs.org

All twenty-two synthesized analogues demonstrated activity, with IC50 values ranging from 11.2 ± 0.81 µM to 56.7 ± 0.76 µM. nih.govacs.org Notably, four of these compounds showed greater potency than the standard inhibitor, thiourea (IC50 = 21.7 ± 0.34 µM). nih.govacs.org

Table 1: Urease Inhibitory Activity of Potent 3,4-Dihydroisoquinoline Carbothioamide Analogues

| Compound | IC50 (µM) |

|---|---|

| Analogue 1 | 20.4 ± 0.22 |

| Analogue 2 | 11.2 ± 0.81 |

| Analogue 4 | 15.5 ± 0.49 |

| Analogue 7 | 18.5 ± 0.65 |

| Thiourea (Standard) | 21.7 ± 0.34 |

This table is interactive. Sort columns by clicking on the headers.

Structure-activity relationship (SAR) analysis indicated that derivatives with electron-donating groups on the N-aryl portion exhibited superior activity. nih.govacs.org To elucidate the binding mechanism, molecular docking studies were performed on the most active derivatives. The results showed a favorable protein-ligand interaction profile, with key binding forces including hydrogen bonding, hydrophobic interactions, and π-anion interactions within the enzyme's active site. nih.gov

The potential of the 3,4-dihydroisoquinoline scaffold as a source of new leucine aminopeptidase (LAP) inhibitors has been investigated through computational methods. nih.gov LAP is a metalloenzyme that plays a role in various cancers, making it a target for therapeutic intervention. nih.gov

Based on the known antiproliferative and LAP inhibitory activity of isoquinoline (B145761) alkaloids, an in silico study involving database searching and virtual screening was conducted to identify novel LAP inhibitors based on the 3,4-dihydroisoquinoline framework. nih.gov Molecular docking studies of a promising compound identified through this screening revealed key interactions with amino acid residues essential for inhibitory activity. The binding was characterized by both hydrophobic and hydrogen-bonding interactions within the active site of the enzyme. nih.gov These computational findings suggest that compounds featuring the 3,4-dihydroisoquinoline moiety are potentially active against leucine aminopeptidase and warrant further investigation through in vitro and in vivo studies. nih.gov

Novel 1-phenyl-3,4-dihydroisoquinoline amide derivatives have been developed and evaluated as potential inhibitors of phosphodiesterase-4 (PDE4), an enzyme family that degrades cyclic adenosine monophosphate (cAMP) and is a target for treating inflammatory diseases. researchgate.net A structure-based drug design and fragment identification strategy was employed to create these potential inhibitors. researchgate.net

Derivatives of 3,4-dihydroisoquinoline have been identified as potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes involved in numerous physiological processes. A study on 3,4-dihydroisoquinoline-2(1H)-sulfonamides revealed that some derivatives exhibit potent inhibitory effects against hCA IX and hCA XIV at nanomolar concentrations. researchgate.net Importantly, these compounds showed low affinity for the ubiquitous hCA II isoform, indicating a degree of selectivity. researchgate.net

To confirm the binding mode and interactions at an atomic level, the X-ray crystal structure of one of the potent derivatives was resolved in complex with the dominant human isoform, hCA II. researchgate.net This structural study confirmed the direct interaction of the sulfonamide group with the zinc ion in the enzyme's active site, providing a clear mechanistic basis for the observed inhibition. researchgate.net

Structurally related tetrahydroisoquinoline (THI) derivatives have been shown to be effective inhibitors of the Mycobacterium tuberculosis (Mtb) H37Rv strain by targeting ATP synthase. nih.gov This enzyme is crucial for the energy metabolism and survival of the bacterium. Studies on 5,8-disubstituted tetrahydroisoquinoline derivatives have identified compounds with potent activity in both the Microplate Alamar Blue Assay (MABA) and the Low Oxygen Recovery Assay (LORA). nih.gov

For example, specific compounds from this series demonstrated equipotent MIC90 values of 1 µg/mL and 0.9 µg/mL in the MABA assay, and 1.8 µg/mL and 1.5 µg/mL in the LORA assay, respectively. nih.gov These findings suggest that the tetrahydroisoquinoline scaffold, a close structural analog of 3,4-dihydroisoquinoline, is a promising framework for developing novel inhibitors of mycobacterial ATP synthase. nih.gov

Exploration of Other Relevant Enzyme Targets

Derivatives of the 3,4-dihydroisoquinoline framework have been investigated for their inhibitory effects on various enzymes. While specific studies on 5,8-dimethoxy derivatives are limited, research on analogous compounds provides insights into their potential enzyme-targeting capabilities. For instance, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated moderate inhibitory activities against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) nih.govnih.gov. These enzymes are significant targets in the study of neurological disorders.

Furthermore, the derivatization of quercetin with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) has been shown to enhance its inhibitory activity toward Na+, K+-ATPase, an enzyme often overexpressed in tumors mdpi.com. This suggests that the dimethoxy-substituted isoquinoline moiety plays a role in the interaction and inhibition of this enzyme mdpi.com. In the realm of antibacterial research, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been identified as targeting the bacterial cell division protein FtsZ, a novel target for antibiotic development nih.gov.

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | D-amino acid oxidase (DAAO) | Moderate inhibition | nih.govnih.gov |

| 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Moderate inhibition | nih.govnih.gov |

| 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Butyrylcholinesterase (BuChE) | Moderate inhibition | nih.govnih.gov |

| Quercetin-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hybrid | Na+, K+-ATPase | Enhanced inhibition (50-fold decrease in IC50 vs. quercetin) | mdpi.com |

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Bacterial FtsZ protein | Binding and stabilization of FtsZ polymers, inhibition of GTPase activity | nih.gov |

Receptor Binding and Modulation Investigations

The isoquinoline scaffold is a well-established pharmacophore for targeting central nervous system (CNS) receptors. While specific data for 5,8-dimethoxy derivatives are scarce, studies on structurally related compounds highlight the potential for CNS activity. For example, in silico predictions for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline suggested potential biological activity related to muscle contractility, warranting further investigation researchgate.netdntb.gov.ua. The development of multi-receptor ligands for neuropsychiatric diseases has also utilized known dopamine D2 receptor pharmacophores, which can be modified to interact with various dopamine and serotonin receptors nih.gov. This approach has led to the identification of ligands with high affinity for D2, D3, and 5-HT1A receptors, indicating the tunability of the isoquinoline core for specific CNS receptor profiles nih.gov.

Mechanistic Pathways of Observed Biological Actions

Several 3,4-dihydroisoquinoline derivatives have been reported to possess antioxidant properties. One study on 1,3-disubstituted 3,4-dihydroisoquinolines found that a specific derivative exhibited significant antioxidant potential in a DPPH radical scavenging assay, with activity superior to the standard, rutin mdpi.com. The molecular mechanism of antioxidant activity for phenolic compounds, including those with hydroquinone-like moieties which can be formed from dimethoxy-aromatic systems, often involves the donation of a hydrogen atom or an electron to neutralize free radicals nih.gov. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of the isoquinoline nucleus is expected to enhance this radical scavenging capacity. The conversion of a p-dihydroxybenzene to a benzoquinone through autooxidation is a key mechanism for the neuroprotective effects of some hydroquinones, as it can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxifying enzymes nih.gov.

| Compound | Assay | Concentration | % Inhibition | Comparison | Reference |

|---|---|---|---|---|---|

| 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline (5d) | DPPH Radical Scavenging | 31 ± 0.25 µM | 55% | Better than rutin (30%) and mebeverine (8%), lower than quercetin (75.9%) | mdpi.com |

Antibacterial Action Mechanisms

Dimethoxy-substituted isoquinoline derivatives have demonstrated notable antibacterial activity. A study on 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives revealed that they target the bacterial cell division protein FtsZ nih.gov. The binding of these compounds to FtsZ stabilizes the FtsZ polymers and inhibits the protein's GTPase activity, thereby disrupting bacterial cell division nih.gov. Another investigation into tricyclic isoquinoline derivatives, synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, found activity against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium mdpi.comuts.edu.auuts.edu.au. While the precise mechanism was not fully elucidated, molecular docking studies of other heterocyclic compounds with antibacterial properties have suggested the inhibition of enzymes like MurB, which is involved in peptidoglycan biosynthesis, as a possible mode of action nih.gov.

Antifungal Action Mechanisms

The antifungal potential of isoquinoline derivatives is also an active area of research. Novel isoquinoline derivatives have been designed and synthesized with promising antifungal activity researchgate.netjlu.edu.cn. Mechanistic studies on one such derivative against Rhizoctonia solani indicated that the compound could increase the permeability of the fungal cell membrane and induce a significant accumulation of reactive oxygen species (ROS) researchgate.net. Other research suggests that isoquinoline derivatives may interfere with vital biochemical pathways, such as the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Targeting this pathway leads to cell membrane damage and ultimately fungal cell death bioengineer.org.

Antiviral Action Mechanisms

Certain dimethoxy-3,4-dihydroisoquinoline derivatives have shown promise as antiviral agents. A notable finding is the reported efficacy of a "Dimethoxy-3,4-dihydro isoquinoline" against HIV, with an IC50 value of 2.07 µg/mL mdpi.com. The broader class of isoquinolone derivatives has been investigated for activity against influenza viruses, with studies indicating that they can target and inhibit viral polymerase activity nih.gov. Furthermore, research on other dimethoxy-substituted heterocyclic compounds, such as 5,6-dimethoxyindan-1-one derivatives, has revealed broad-spectrum antiviral activity against a range of viruses including Vaccinia virus, Human papillomavirus, and Herpes simplex virus 1 nih.gov.

| Activity | Compound Class | Mechanism of Action | Target Organism/Virus | Reference |

|---|---|---|---|---|

| Antibacterial | 3-Phenyl substituted 6,7-dimethoxyisoquinolines | Inhibition of FtsZ GTPase activity | Staphylococcus aureus, Enterococcus faecalis | nih.gov |

| Antifungal | Novel isoquinoline derivatives | Increased cell membrane permeability, ROS accumulation | Rhizoctonia solani | researchgate.net |

| Antifungal | Isoquinoline derivatives | Interference with ergosterol biosynthesis | Susceptible fungal strains | bioengineer.org |

| Antiviral | Dimethoxy-3,4-dihydro isoquinoline | Not specified | HIV | mdpi.com |

| Antiviral | Isoquinolone derivatives | Inhibition of viral polymerase | Influenza viruses | nih.gov |

Neuroprotective Mechanisms and Molecular Pathways

While direct studies on 3,4-dihydro-5,8-dimethoxyisoquinoline are limited, research on structurally related methoxylated compounds provides insights into potential neuroprotective pathways. For instance, methoxyflavones like 5,7-dimethoxyflavone (DMF) have demonstrated neuroprotective properties through multi-target mechanisms. nih.gov In silico and in vivo studies on DMF predicted and validated its interaction with several protein targets crucial for neuronal function, including GABA-A receptor subunit alpha-1 (GABRA1) and serotonin receptors 5-HT2A and 5-HT2C. nih.gov

The proposed neuroprotective effects are often linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation. nih.gov In mouse models of memory impairment, DMF significantly upregulated the hippocampal mRNA expression of GABRA1, 5-HT2A, and 5-HT2C. Furthermore, it led to a significant increase in the level of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. Concurrently, a reduction in pro-inflammatory markers such as IL-1β, IL-6, and TNF-α was observed, suggesting a potent anti-neuroinflammatory effect. nih.gov Given the structural similarities, 5,8-dimethoxy-substituted dihydroisoquinolines may exert neuroprotection through analogous pathways involving GABAergic and serotonergic systems, alongside the suppression of inflammatory cascades.

Antitumor/Anticancer Mechanisms, including DNA Topoisomerase Interaction

The 3,4-dihydroisoquinoline framework is a recognized pharmacophore in the design of anticancer agents. nuph.edu.ua Derivatives of this scaffold have been shown to exert their effects through various mechanisms, including the inhibition of enzymes critical for cancer cell proliferation and survival.

One of the primary mechanisms of anticancer activity for many heterocyclic compounds is the inhibition of DNA topoisomerases. researchgate.netnih.gov These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov Their inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. nih.gov Topoisomerase poisons, for example, act by stabilizing the transient enzyme-DNA covalent complex, which prevents the religation of the DNA strand and leads to cytotoxic DNA damage. nih.govnih.gov While specific studies on 5,8-dimethoxy derivatives are not abundant, related isoquinoline structures, such as certain indenoisoquinolines, have been developed as potent topoisomerase I inhibitors.